Apomorphine Phenanthrene Dione

Description

Contextualization within Aporphine (B1220529) Alkaloid Research

Aporphine alkaloids are a major class of isoquinoline (B145761) alkaloids found widely in the plant kingdom, with many members exhibiting significant pharmacological effects. nih.govasianpubs.org Their complex structures have long intrigued chemists and pharmacologists, leading to extensive research into their synthesis, biological activity, and therapeutic potential. nih.govresearcher.liferesearchgate.net

Apomorphine (B128758), first synthesized in 1845, is a semi-synthetic aporphine alkaloid derived from morphine. nih.govwikipedia.org Its journey through pharmacological history is marked by its use as a powerful research tool. nih.govnih.gov Initially noted for its potent emetic properties, its true value as a scientific probe emerged with the discovery of its function as a strong dopamine (B1211576) receptor stimulant in the 1960s. wikipedia.orgnih.gov This discovery positioned apomorphine as an indispensable tool for investigating the central dopaminergic system. nih.gov

For decades, apomorphine-induced behaviors in animal models, such as stereotyped gnawing or yawning, have served as reliable indices of central dopaminergic activity. nih.gov These models have been instrumental in screening and characterizing new drugs, particularly neuroleptics and antiparkinsonian agents. nih.gov For example, the antagonism of apomorphine-induced stereotypy became a standard assay for assessing the potency of antipsychotic drugs like haloperidol (B65202) and risperidone. nih.gov Furthermore, the "apomorphine test," which measures hormonal responses like growth hormone stimulation, has been used as a biological marker to assess dopaminergic function in human conditions such as Parkinson's disease, schizophrenia, and addiction. nih.govmdpi.com

Apomorphine is a non-selective dopamine agonist, stimulating both D1-like and D2-like receptor families. nih.govmdpi.com This broad activity has made it a cornerstone for studying dopamine-regulated processes, including motor control, motivation, and neuroendocrine function. nih.govjneurosci.org In primate and human functional imaging studies, apomorphine has been used to probe the role of dopamine in prefrontal cortex function. jneurosci.org

Beyond its direct dopaminergic agonism, research has revealed a more complex pharmacological profile. Apomorphine also interacts with serotonergic and adrenergic receptors, contributing to its diverse effects. nih.gov Its derivatives are being actively investigated for neuroprotective and neuroplastic properties. Studies have shown that apomorphine can exhibit both antioxidant and pro-oxidant actions, with some of its effects potentially mediated by its oxidation products. ufrgs.brscielo.br Recent research highlights that apomorphine and novel synthetic derivatives can promote neurite outgrowth in cell models like PC12 cells, an effect mediated through the activation of the Nrf2 antioxidant response pathway. mdpi.comresearchgate.net This suggests that the aporphine scaffold is a valuable starting point for developing agents that not only manage symptoms of neurodegenerative diseases but may also offer neurorestorative potential. mdpi.com

Placement within Phenanthrene (B1679779) Dione (B5365651) Derivative Research

The phenanthrene skeleton, a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, is a privileged structure in medicinal chemistry. scispace.comnumberanalytics.com Its derivatives, both natural and synthetic, exhibit a remarkable array of biological activities. ontosight.aicore.ac.uktandfonline.com

Phenanthrenes are found in various plant families, notably Orchidaceae, and have been investigated for a wide range of pharmacological effects. core.ac.uknih.gov These activities include cytotoxic, antimicrobial, anti-inflammatory, antioxidant, and antiplatelet aggregation properties. scispace.comcore.ac.uktandfonline.comnih.gov The specific biological function is heavily influenced by the nature and position of substituents on the phenanthrene rings. academie-sciences.fr For instance, the addition of hydroxyl or methoxy (B1213986) groups can significantly modulate the compound's interaction with biological targets like DNA and enzymes. academie-sciences.frontosight.ai The inherent planarity of the phenanthrene system allows for effective intercalation with DNA, a mechanism exploited in the design of some anticancer agents. academie-sciences.fr The versatility of this scaffold has made it a frequent target for synthetic chemists aiming to develop new therapeutic agents. scispace.comontosight.ai

| Biological Activity | Phenanthrene Derivative Example | Source |

| Cytotoxic | Shancidin | tandfonline.com |

| Anti-inflammatory | Coelonin, Shancidin | tandfonline.com |

| Antioxidant | Shancidin | tandfonline.com |

| Antimicrobial | General Phenanthrenes | core.ac.uknih.gov |

| Antiallergic | General Phenanthrenes | nih.gov |

Phenanthrene diones, also known as phenanthrenequinones, are oxidized derivatives of phenanthrene. wikipedia.org They are characterized by two ketone groups on the aromatic core, most commonly at the 9,10-positions (phenanthrene-9,10-dione). thieme-connect.de These compounds are important as intermediates in organic synthesis and as metabolites of polycyclic aromatic hydrocarbons. numberanalytics.comthieme-connect.de The dione functionality makes the scaffold susceptible to reactions with nucleophiles, a property used to synthesize various fused heterocyclic systems. thieme-connect.de

Phenanthrene-diones are not just synthetic curiosities; they are also found in nature and possess biological activity. researchgate.net For example, certain phenanthrene-1,2-diones have been isolated from plants. researchgate.net The quinone moiety is a well-known pharmacophore that can participate in redox cycling, generating reactive oxygen species and inducing cellular stress, which can be harnessed for activities like cytotoxicity. wikipedia.org However, some bay-region phenanthrene diones, such as phenanthrene-4,5-quinone, are highly reactive and unstable intermediates. rsc.org The stability and reactivity of the dione are highly dependent on the position of the carbonyl groups and the presence of other substituents. rsc.orgontosight.ai

Definition and Structural Rationale of Apomorphine Phenanthrene Dione as a Hybrid Compound

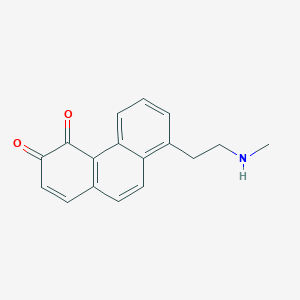

Apomorphine Phenanthrene Dione, systematically named 8-[2-(methylamino)ethyl]phenanthrene-3,4-dione, is a hybrid molecule that structurally connects the side chain of apomorphine to a phenanthrene dione core. cymitquimica.comlgcstandards.com Specifically, the ethylamino group characteristic of apomorphine is attached to the 8th position of a phenanthrene molecule that has been oxidized to a dione at the 3- and 4-positions.

The rationale for designing such a hybrid stems from the principle of molecular hybridization, aiming to combine the distinct properties of two different pharmacophores to create a new chemical entity with potentially novel or enhanced activity. In this case, the molecule brings together:

The Apomorphine-like Side Chain: This moiety is known to confer affinity for dopamine and other neuroreceptors. nih.gov Its presence suggests that the hybrid compound could be targeted toward the central nervous system.

The Phenanthrene Dione Core: This planar, polycyclic system is associated with a range of activities including cytotoxicity and anti-inflammatory effects, and its quinone structure allows for redox activity. core.ac.uknih.gov

It has been suggested that some degradation or oxidation products of apomorphine itself may form phenanthrene-like structures. ufrgs.brresearchgate.net The autoxidation of apomorphine can lead to complex products, and it is plausible that under certain conditions, a rearranged phenanthrene-3,4-dione structure could be formed. researchgate.netresearchgate.net The study of Apomorphine Phenanthrene Dione as a defined, synthetic compound allows for a systematic investigation into how these two structural motifs interact to produce a unique biological profile, potentially combining neuro-activity with other functionalities like cytotoxicity or redox modulation.

Structure

3D Structure

Properties

Molecular Formula |

C17H15NO2 |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

8-[2-(methylamino)ethyl]phenanthrene-3,4-dione |

InChI |

InChI=1S/C17H15NO2/c1-18-10-9-11-3-2-4-14-13(11)7-5-12-6-8-15(19)17(20)16(12)14/h2-8,18H,9-10H2,1H3 |

InChI Key |

XARFTOZXPPODOO-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C=C3 |

Origin of Product |

United States |

Molecular Pharmacological Investigations and Receptor Interaction Profiling

Dopaminergic Receptor Agonism and Selectivity

Apomorphine (B128758) is recognized as a non-selective dopamine (B1211576) agonist, demonstrating activity at both D1-like and D2-like receptor families. newdrugapprovals.orgnih.gov

While apomorphine's affinity is more pronounced for the D2-like family, it also demonstrates functionally relevant engagement with D1-like receptors (D1 and D5). nih.gov Reports on its affinity for D1 receptors vary, with some studies indicating a lower affinity for D1 compared to other dopamine receptor subtypes. nih.gov However, its affinity for D1/D5 receptors is notably higher than that of other D2/D3 selective agonists like pramipexole (B1678040) and ropinirole. nih.gov Apomorphine acts as an agonist at both D1 and D2 dopamine receptors, with a higher activity noted at D2 receptors. newdrugapprovals.org

| Receptor | Binding Affinity (Ki) in nM |

|---|---|

| D1 | 46 - 1085 |

| D5 | Data not consistently available |

Binding affinity data is derived from a range of assays and may vary. rcsb.org

Apomorphine demonstrates high binding affinity and potent agonism at the D2-like receptor subfamily, which includes the D2, D3, and D4 receptors. drugbank.com This potent activity at D2-like receptors, which are inhibitory G protein-coupled receptors, is a cornerstone of its mechanism of action. newdrugapprovals.org The stimulation of D2 receptors in the caudate-putamen, a key region for motor control, is thought to be a primary contributor to its therapeutic effects in managing motor symptoms. drugbank.com Apomorphine acts as a full agonist at both D2 and D3 receptors. nih.gov

| Receptor | Functional Potency (EC50) in nM |

|---|---|

| D2 | 35.1 |

| D3 | Data not consistently available |

| D4 | Data not consistently available |

EC50 values were determined using CHO cells stably expressing the human D2 receptor. researchgate.net

Structural modifications of the apomorphine scaffold have been explored to develop derivatives with altered receptor selectivity and functional activity. These studies aim to create biased ligands that selectively activate specific downstream signaling pathways, potentially separating therapeutic effects from adverse reactions. nih.govduke.edu

For instance, modifications to the apomorphine molecule have yielded derivatives with varying potencies at the D2 receptor. One study synthesized derivatives where the hydroxyl groups at the 10th and 11th positions were altered. A derivative where the 11th hydroxyl was replaced with a methoxy (B1213986) group (D30) showed no activity, whereas a derivative with an ethoxy group at the 10th position (D55) exhibited significantly higher potency than apomorphine itself. researchgate.net

| Compound | Modification | Functional Potency (EC50) in nM |

|---|---|---|

| Apomorphine (APO) | Parent Compound | 35.1 |

| D30 | 11-methoxy substitution | No Activity |

| D55 | 10-ethoxy substitution | 0.5661 |

Data from a study evaluating neurite outgrowth in PC12 cells and dopamine agonist activities in CHO cells expressing D2 receptors. researchgate.net

Interaction with Non-Dopaminergic Receptors

In addition to its dopaminergic profile, apomorphine also interacts with other G protein-coupled receptors, including serotonin (B10506) and alpha-adrenergic receptors.

Apomorphine exhibits antagonist activity at certain serotonin (5-HT) receptors, particularly the 5-HT2 subtypes, with high affinity. newdrugapprovals.org However, there are conflicting reports, with some sources indicating little to no affinity for a range of serotonin receptors, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C. nih.gov Other data suggests that apomorphine can act as an agonist at several 5-HT receptors, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C. drugbank.com The aporphine (B1220529) chemical structure, from which apomorphine is derived, is known to be a versatile scaffold for designing ligands for various CNS receptors, including the serotonin system. hilarispublisher.comresearchgate.net

| Receptor | Reported Activity |

|---|---|

| 5-HT1A | Agonist |

| 5-HT2A | Antagonist/Agonist |

| 5-HT2B | Antagonist/Agonist |

| 5-HT2C | Agonist |

The reported activities can vary between different studies and assay conditions. newdrugapprovals.orgdrugbank.comnih.gov

Apomorphine also functions as an antagonist at alpha-adrenergic receptors with high affinity. newdrugapprovals.org Specifically, it has been shown to bind to α2B and α2C-adrenoceptors. guidetopharmacology.org Apomorphine hydrochloride has a moderate affinity for α1D, α2B, and α2C adrenergic receptors. nih.gov

| Receptor | Binding Affinity (pKi) |

|---|---|

| α2B-adrenoceptor | 7.2 |

| α2C-adrenoceptor | 7.4 |

pKi is the negative logarithm of the Ki value. guidetopharmacology.org

Downstream Cellular Signaling Pathways

The biological activity of apomorphine phenanthrene (B1679779) dione (B5365651) is characterized by its engagement with critical intracellular signaling networks. Unlike its precursor, which directly stimulates dopamine receptors, the dione form appears to exert its effects through different mechanisms, including the modulation of neuroprotective pathways.

Apomorphine, the parent compound, is a potent non-selective agonist for dopamine receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. nih.gov It exhibits high binding affinity for D2, D3, and D5 dopamine receptors, and its stimulation of these receptors in the brain's locomotor control regions is central to its therapeutic effects. drugbank.com Dopamine receptor activation initiates a cascade of intracellular events, broadly categorized into Gs/olf-coupled pathways that increase cyclic AMP (cAMP) production (D1-like receptors) and Gi/o-coupled pathways that inhibit it (D2-like receptors). nih.gov

However, the oxidation of apomorphine to its phenanthrene dione (o-quinone) form appears to significantly alter its interaction with these GPCRs. Research suggests that the oxidized metabolites of dopamine agonists may mediate their effects through mechanisms independent of direct dopamine receptor activation. nih.gov For instance, the oxidized derivative 8-oxo-apomorphine-semiquinone does not induce stereotyped behaviors in animal models, a classic response mediated by dopamine receptor stimulation. nih.gov This suggests a loss of functional activity at these GPCRs upon oxidation. The formation of apomorphine-quinones has been implicated in the stabilization of neurotoxic α-synuclein oligomers, a process that may contribute to neurodegeneration, rather than direct receptor signaling. nih.gov While the parent molecule's pharmacology is defined by its GPCR interactions, the current body of evidence indicates that apomorphine phenanthrene dione does not directly engage in significant agonistic activity at dopamine receptor GPCRs. Its primary molecular interactions appear to lie elsewhere.

Table 1: Apomorphine and its Metabolite Activity at Dopamine GPCRs

| Compound | Receptor Target | Receptor Family | Signaling Pathway | Reported Activity |

| Apomorphine | D1, D2, D3, D4, D5 | GPCR | Gs/olf and Gi/o coupled | Potent, non-selective agonist |

| Apomorphine Phenanthrene Dione (Apomorphine o-Quinone) | Dopamine Receptors | GPCR | Not well-defined | Likely inactive or significantly reduced agonist activity |

A significant pharmacological action of apomorphine and its oxidative derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.govnih.gov This pathway is a critical cellular defense mechanism against oxidative stress. frontiersin.org The activation of the Nrf2-ARE pathway by apomorphine is considered to be independent of dopamine receptor stimulation. nih.gov This is supported by studies on S[+]-apomorphine, a receptor-inactive enantiomer of the clinically used R[-]-apomorphine, which was identified as a non-toxic activator of the Nrf2 pathway. nih.govnih.gov

The mechanism of Nrf2 activation by apomorphine's dione metabolite is thought to involve its electrophilic nature. The o-quinone is an electrophile that can react with sulfhydryl groups on Keap1, the cytoplasmic repressor of Nrf2. nih.gov This modification of Keap1 leads to the release of Nrf2, allowing it to translocate to the nucleus and bind to the ARE, thereby initiating the transcription of a suite of cytoprotective genes. frontiersin.org

Research has demonstrated that S[+]-apomorphine can induce the expression of key Nrf2 target genes. In cellular models, treatment with S[+]-apomorphine led to a significant increase in the gene expression of heme oxygenase 1 (HO-1) and NADPH quinone oxidoreductase-1 (NQO1) in both rat C6 astrocytic cells and primary mouse astrocytes. nih.gov This activation of the Nrf2 pathway contributes to the neuroprotective effects observed with apomorphine administration, mitigating oxidative stress and supporting neuronal survival. d-nb.info

Table 2: Nrf2-ARE Pathway Activation by Apomorphine Enantiomers

| Cell Line | Compound | Concentration | Target Gene | Fold Change in Gene Expression (relative to control) |

| Rat C6 Astrocytic Cells | S[+]-Apomorphine | EC50 | HO-1 | Statistically significant increase |

| Rat C6 Astrocytic Cells | S[+]-Apomorphine | EC90 | HO-1 | Statistically significant increase |

| Rat C6 Astrocytic Cells | S[+]-Apomorphine | EC50 | NQO1 | Statistically significant increase |

| Rat C6 Astrocytic Cells | S[+]-Apomorphine | EC90 | NQO1 | Statistically significant increase |

| Primary Mouse Astrocytes | S[+]-Apomorphine | EC50 | HO-1 | Statistically significant increase |

| Primary Mouse Astrocytes | S[+]-Apomorphine | EC90 | HO-1 | Statistically significant increase |

| Primary Mouse Astrocytes | S[+]-Apomorphine | EC50 | NQO1 | Statistically significant increase |

| Primary Mouse Astrocytes | S[+]-Apomorphine | EC90 | NQO1 | Statistically significant increase |

Data derived from quantitative RT-PCR analysis. EC50 and EC90 concentrations were determined in an Nrf2-ARE reporter assay. nih.gov

Cellular and Biochemical Mechanisms of Action in Model Systems

Antioxidant and Radical Scavenging Properties

The antioxidant capabilities of apomorphine (B128758) and its derivatives are central to their neuroprotective potential. These effects are manifested through both direct interaction with reactive oxygen species and the activation of endogenous antioxidant systems.

The parent compound, apomorphine, is recognized as a potent free radical scavenger. nih.gov This activity is largely attributed to the autoxidation of its 10,11-dihydroxy group. daneshyari.com The process of autoxidation, which leads to the formation of an intermediate o-quinone and subsequently the apomorphine phenanthrene (B1679779) dione (B5365651), is intrinsically linked to its ability to neutralize free radicals. daneshyari.comnih.gov Studies have shown that apomorphine can completely inhibit lipid peroxidation at submicromolar concentrations and is more effective than compounds like dopamine (B1211576) and desferrioxamine in preventing the formation of thiobarbituric reactive substances. nih.gov This direct scavenging action is considered a primary mechanism, with its iron-chelating properties potentially playing a less significant role. nih.gov The neuroprotective effect of apomorphine is closely tied to these antioxidant and free radical scavenging properties. scielo.br

Beyond direct scavenging, apomorphine exerts indirect antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comnih.gov Nrf2 is a key transcription factor that regulates the expression of numerous cytoprotective and antioxidant genes through its interaction with the antioxidant response element (ARE). nih.govnih.gov

Activation of the Nrf2-ARE pathway is a crucial mechanism for cellular defense against oxidative stress. nih.gov Apomorphine and its enantiomers have been identified as activators of Nrf2-mediated transcription. nih.govnih.gov This activation leads to the upregulation of Phase II detoxification and antioxidant enzymes, establishing a "programmed cell life" response that is neuroprotective. nih.gov This Nrf2-mediated activity is considered a significant component of the neuroprotective potential of apomorphine and its derivatives. mdpi.comnih.gov

Modulation of Protein Aggregation and Fibril Formation

Apomorphine phenanthrene dione plays a direct role in mitigating the pathological aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.

The further autoxidized form of apomorphine, possessing o-quinone and phenanthrene moieties, has been shown to suppress the aggregation of Aβ42 comparably to the parent compound. daneshyari.comnih.gov The inhibitory mechanism involves delaying the onset of the oligomer-driven nucleation phase, which is a critical step in the formation of amyloid fibrils. daneshyari.comnih.gov This effect is attributed to the unique structure of the phenanthrene dione. The extension of the conjugated system during autoxidation enhances the molecule's planarity, which is a requisite for intercalating into the β-sheet structure of Aβ nuclei, thereby halting further aggregation. nih.gov

Table 1: Effects of Apomorphine and its Oxidized Forms on Aβ42 Aggregation

| Compound | Key Finding | Proposed Mechanism of Action | Citation |

|---|---|---|---|

| (R)-Apomorphine | Suppresses Aβ42 aggregation and delays the nucleation phase. | Acts via its antioxidative phenol (B47542) moiety and interacts with key residues of the Aβ42 monomer. | daneshyari.comnih.gov |

| Apomorphine o-quinone (Intermediate) | Forms covalent adducts with Aβ42. | Undergoes a Michael reaction to form adducts with Lysine (B10760008) 16 and 28 of Aβ42. | daneshyari.comnih.govresearchgate.net |

| Apomorphine Phenanthrene Dione | Suppresses Aβ42 aggregation comparably to apomorphine and delays the nucleation phase. | The planar structure allows for intercalation into the β-sheet of Aβ42 nuclei, preventing further elongation. | daneshyari.comnih.gov |

The interaction with amyloidogenic peptides occurs through a multi-step process involving apomorphine's oxidation products. Initially, the unstable o-quinone form of apomorphine, an intermediate in the formation of the phenanthrene dione, covalently binds to the Aβ42 peptide. daneshyari.comnih.gov This occurs via a Michael adduct formation with the lysine residues at positions 16 and 28 of Aβ42. daneshyari.comnih.govresearchgate.net

In contrast, the subsequent and more stable apomorphine phenanthrene dione interacts differently. Nuclear magnetic resonance studies have shown that this derivative does not significantly perturb the chemical shift of monomeric Aβ42, suggesting a different binding mode. daneshyari.comnih.gov Instead of binding monomers, its enhanced planarity facilitates non-covalent intercalation into the β-sheet structures of Aβ oligomers or nuclei, which effectively blocks the template-driven polymerization into mature amyloid fibrils. nih.gov

Table 2: Molecular Interactions of Apomorphine Oxidation Products with Aβ42

| Molecule | Interaction Type | Target Residues / Structure | Citation |

|---|---|---|---|

| Apomorphine o-quinone | Covalent (Michael Adduct) | Lysine 16 and Lysine 28 of Aβ42 monomer. | daneshyari.comnih.govresearchgate.net |

| Apomorphine Phenanthrene Dione | Non-covalent (Intercalation) | β-sheet structure of Aβ42 nuclei/oligomers. | nih.gov |

Interactions with Other Biomolecules and Enzymes

Phenanthrene derivatives, which form the core structure of Apomorphine Phenanthrene Dione, have been identified as potent inhibitors of Pim kinases. nih.govnih.gov Pim kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are proto-oncogenes and are often aberrantly expressed in various types of cancer. nih.govnih.gov

Screening of low molecular weight compounds has revealed that certain phenanthrene derivatives can potently inhibit Pim-1 and Pim-3 kinases, while showing weaker inhibition of Pim-2. nih.govnih.gov For instance, the phenanthrene derivative T26 has been shown to inhibit Pim-1 and Pim-3 with significantly greater potency than Pim-2. nih.govnih.gov This inhibition of Pim kinase activity can lead to the induction of apoptosis and cell cycle arrest in cancer cell lines. nih.govnih.gov The growth inhibitory effects of these phenanthrene derivatives can be reversed by the overexpression of Pim-3, indicating that their primary cellular target is indeed the Pim kinase. nih.govnih.gov

The following table summarizes the inhibitory activity of a specific phenanthrene derivative on Pim kinases:

| Kinase | IC50 (μM) |

| Pim-1 | 0.23 |

| Pim-2 | 1.1 |

| Pim-3 | 0.21 |

Data showing the half-maximal inhibitory concentration (IC50) of a phenanthrene derivative against the three Pim kinase isoforms.

The planar aromatic structure of phenanthrene allows its derivatives to interact with DNA through various binding modes, including intercalation. oup.commdpi.com Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix. oup.com

Theoretical and experimental studies have shown that certain phenanthrene derivatives can act as DNA intercalators, with some exhibiting a preference for A-T rich sequences over G-C rich sequences. oup.com This binding selectivity can be influenced by the nature and position of side chains attached to the phenanthrene core. oup.com

Furthermore, phenanthrene derivatives have been incorporated as base analogues in synthetic DNA oligonucleotides. acs.orgnih.gov These modified nucleosides can be useful as biophysical probes to study noncovalent interactions, such as aromatic π-stacking, within the DNA structure. acs.orgnih.gov The fluorescent properties of some phenanthrene nucleosides make them particularly valuable as reporter groups for monitoring DNA structure and dynamics. acs.orgnih.gov Guanidino-aryl derivatives containing a phenanthrene core have also been shown to bind to DNA, with evidence suggesting partial intercalation of the phenanthrene moiety. mdpi.com

The interaction of phenanthrene derivatives with DNA can have significant biological implications, as it can interfere with DNA replication and transcription processes. researchgate.net

Pre Clinical Investigative Studies and in Vitro / in Vivo Model Applications

Utilization in Cellular Models for Mechanistic Elucidation

Cellular models, particularly neuroblastoma cell lines, have been instrumental in providing a controlled environment to study the direct effects of apomorphine's oxidation products on neuronal cells.

PC12 cells, derived from a rat pheochromocytoma, and SH-SY5Y human neuroblastoma cells are widely used in neuroscience research due to their dopaminergic characteristics and their ability to differentiate into neuron-like cells. tandfonline.com

In studies involving SH-SY5Y cells, apomorphine (B128758) and its oxidative byproducts have been investigated for their roles in cellular processes relevant to neurodegenerative diseases. For instance, apomorphine has been shown to protect SH-SY5Y cells from 6-hydroxydopamine (6-OHDA)-induced apoptotic cell death, a common in vitro model for Parkinson's disease. nih.gov This protective effect is partly attributed to the suppression of reactive oxygen species (ROS) generation. nih.gov Conversely, some of apomorphine's oxidation derivatives, such as 8-oxo-apomorphine-semiquinone (8-OASQ), have demonstrated cytotoxic effects in other cellular systems. nih.govresearchgate.net

Research using PC12 cells has highlighted the neuroplastic potential of apomorphine derivatives. Studies have reported on the ability of certain apomorphine-related compounds to promote neurite outgrowth, a key aspect of neuronal development and repair. nih.gov This suggests that while some oxidation products may be toxic, others could possess neurotrophic properties. nih.gov

The assessment of cell viability is a critical component of in vitro studies. In SH-SY5Y cells, exposure to neurotoxins like 6-OHDA leads to a dose-dependent decrease in cell viability. tandfonline.com Co-treatment with apomorphine has been found to attenuate this reduction in viability, suggesting a protective role. tandfonline.com However, the oxidation products of apomorphine can have opposing effects. For example, the formation of apomorphine-derived α-synuclein oligomers has been shown to be remarkably toxic to primary cultures of mesencephalic dopaminergic neurons. nih.gov

Regarding neuronal morphology, studies in PC12 cells have demonstrated that while high concentrations of apomorphine can be neurotoxic, certain derivatives can enhance neurite outgrowth when stimulated with nerve growth factor (NGF). mdpi.com This indicates a complex relationship between the chemical structure of apomorphine derivatives and their impact on neuronal differentiation and survival. nih.govmdpi.com

Table 1: Effects of Apomorphine and its Derivatives on Neuronal Cell Models

| Cell Line | Compound | Observed Effect | Reference |

|---|---|---|---|

| SH-SY5Y | Apomorphine | Attenuated 6-OHDA-induced cell death and ROS generation | nih.gov |

| SH-SY5Y | Apomorphine | Protected against H₂O₂ toxicity | nih.gov |

| PC12 | Apomorphine Derivative (D55) | Promoted neurite outgrowth | nih.gov |

Role in Animal Models for Exploring Dopaminergic Systems and Neuroprotection

Apomorphine is a well-established dopamine (B1211576) receptor agonist, and its effects on rodent behavior are extensively documented. It can induce stereotyped behaviors such as gnawing, licking, and sniffing, which are mediated by the activation of dopamine receptors. preprints.org Studies have shown that oxidized derivatives of apomorphine, like 8-OASQ, fail to induce these stereotyped behaviors in mice, suggesting a different pharmacological profile compared to the parent compound. nih.govresearchgate.net Furthermore, both apomorphine and 8-OASQ have been found to impair memory in aversive training tasks in rats, although with different dose-response patterns. nih.govresearchgate.net

The neuroprotective potential of apomorphine has been investigated in animal models of neurodegeneration, such as the MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model of Parkinson's disease in mice. nih.gov Pretreatment with apomorphine has been shown to protect against MPTP-induced loss of nigrostriatal dopamine neurons. nih.gov This neuroprotective effect is thought to be related to its radical scavenging and antioxidant properties. nih.gov

In contrast, studies on 8-oxo-apomorphine-semiquinone have indicated that this oxidized derivative can induce a significant increase in DNA damage in mouse brain tissue, highlighting its potential neurotoxic effects. nih.govresearchgate.net These findings underscore the dual role of apomorphine's metabolism, where the parent compound may offer neuroprotection while its oxidation products could contribute to neurodegeneration.

Table 2: Contrasting Effects of Apomorphine and its Oxidized Derivative in Animal Models

| Animal Model | Compound | Effect | Reference |

|---|---|---|---|

| Mice | Apomorphine | Protection against MPTP-induced neurotoxicity | nih.gov |

| Mice | 8-oxo-apomorphine-semiquinone | Increased DNA damage in the brain | nih.govresearchgate.net |

| Rats | Apomorphine | Impaired memory for aversive training | nih.govresearchgate.net |

| Rats | 8-oxo-apomorphine-semiquinone | Impaired memory for aversive training (different dose-response) | nih.govresearchgate.net |

While specific ex vivo studies on "Apomorphine Phenanthrene (B1679779) Dione" are not available, research on apomorphine itself provides insights into its effects on neuroplasticity. In human studies using non-invasive brain stimulation, apomorphine has been shown to have an inhibitory effect on both long-term potentiation (LTP)-like and long-term depression (LTD)-like plasticity in the motor cortex. nih.govmdpi.com Studies on hippocampal slices have also shown that apomorphine can impair LTP at CA3-CA1 synapses. nih.gov These findings suggest that while apomorphine and its derivatives can influence neuronal survival and morphology, their impact on synaptic plasticity may be complex and context-dependent.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Functional Group Modifications on Biological Activity and Selectivity

The modification of functional groups on the apomorphine (B128758) scaffold is a key strategy in medicinal chemistry to modulate pharmacological properties. Substitutions on the catechol ring and the nature of the broader polycyclic structure significantly impact receptor affinity and functional outcomes.

The activity of apomorphine as a dopamine (B1211576) receptor agonist is fundamentally derived from its catechol ring and the embedded phenethylamine (B48288) moiety. The two hydroxyl (-OH) groups on this ring are critical for high-affinity binding and activation of dopamine receptors.

Research into aporphine (B1220529) and phenanthrene (B1679779) alkaloids has demonstrated that modifications to these hydroxyl groups can drastically alter biological activity. For instance, converting the hydroxyl groups to methoxy (B1213986) (-OCH3) groups generally leads to a decrease in agonist potency at dopamine receptors. The hydroxyl groups are believed to form key hydrogen bonds with amino acid residues within the receptor's binding pocket, an interaction that is weakened or lost with methoxy substitution.

In studies of related phenanthrene alkaloids, 3,4-dihydroxy derivatives have been shown to exhibit high selectivity for the D2 dopamine receptor. researchgate.net This suggests that the specific positioning of these hydroxyl groups on the phenanthrene backbone is a critical determinant of receptor selectivity. The modification of these groups provides a pathway to fine-tune the affinity and selectivity profile of the ligand. For example, the presence of a catechol motif is often considered essential for retaining D1 receptor agonist activity in related scaffolds like 1-phenylbenzazepines. mdpi.com

Table 1: Impact of Hydroxyl vs. Methoxy Substitution on Receptor Affinity This table is illustrative, based on general principles observed in related compound series, as specific data for Apomorphine Phenanthrene Dione (B5365651) was not available.

| Compound/Derivative | Substitution Pattern | Relative D2 Receptor Affinity |

|---|---|---|

| Dihydroxy-phenanthrene analog | 3,4-dihydroxy | High |

| Dimethoxy-phenanthrene analog | 3,4-dimethoxy | Low to Moderate |

The phenanthrenedione moiety introduces distinct structural and electronic features that significantly influence the compound's interaction with biological targets. The presence of two ketone groups (a dione) on the phenanthrene framework alters the molecule's electronic distribution and steric profile compared to a simple phenanthrene or the catechol structure of apomorphine.

The oxidation of a catechol group to an ortho-quinone is a known chemical transformation. nih.gov In the context of a phenanthrenedione, these carbonyl groups can act as hydrogen bond acceptors, potentially interacting with different residues in the receptor binding site than the hydroxyl groups of the parent catechol. This can lead to a modified pharmacological profile, potentially shifting the ligand from an agonist to a partial agonist or antagonist, or altering its selectivity between different receptor subtypes (e.g., D1 vs. D2 dopamine receptors). researchgate.net

Cellular effects are also impacted by this moiety. The reactivity of the dione structure can lead to different downstream cellular consequences. For example, apomorphine itself, which can oxidize, has been shown to interact with proteins like alpha-synuclein, leading to the formation of oligomers with significant neurotoxicity. nih.gov The phenanthrenedione structure could potentially engage in similar or distinct interactions, influencing cellular pathways beyond direct receptor agonism or antagonism.

Stereochemical Influence on Pharmacological Profile

The three-dimensional arrangement of atoms (stereochemistry) in apomorphine derivatives is a critical factor in determining their pharmacological effects. The rigid, chiral structure of the aporphine core means that its enantiomers can have vastly different interactions with chiral biological targets like G-protein coupled receptors (GPCRs).

Apomorphine and its analogs exhibit a high degree of enantiomeric specificity. The (R)-enantiomer of apomorphine is a potent, non-selective agonist at both D1-like and D2-like dopamine receptors. nih.gov In stark contrast, the (S)-enantiomer is known to be a dopamine receptor antagonist. nih.gov

This enantioselectivity is a direct consequence of the specific three-dimensional fit required for receptor activation. The (R)-isomer presents its key interacting groups—the catechol hydroxyls and the nitrogen atom—in the precise orientation needed to bind to the receptor and induce the conformational change that leads to signal transduction. The (S)-isomer, being a mirror image, cannot achieve this optimal fit for activation and instead occupies the binding site, blocking the action of agonists. nih.gov This principle extends to derivatives, where the core stereochemistry dictates the fundamental nature of the receptor interaction. Studies on novel apomorphine analogs have confirmed that while (R)-isomers may act as agonists, their corresponding (S)-enantiomers can function as biased antagonists. nih.gov

Table 2: Enantiomeric Specificity of Apomorphine Analogs at Dopamine Receptors

| Enantiomer | Typical Activity at Dopamine Receptors | Observed Cellular Effect |

|---|---|---|

| (R)-Apomorphine | Agonist (D1/D2) | Activates G-protein and β-arrestin pathways |

| (S)-Apomorphine | Antagonist | Blocks agonist-induced signaling |

| (R)-Novel Analogs | Weak G-protein biased agonists | Pathway-selective signaling |

The fit of a ligand into its receptor is a dynamic process. The phenanthrene dione structure imposes specific conformational constraints. The planarity and bulk of this ring system influence how the molecule can orient itself within the binding pocket. The optimal "receptor fit" is one that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and minimizes steric clashes. nih.gov The conformational energy required for a molecule to adopt its bioactive shape is a key factor; compounds that can easily adopt this conformation with low energy penalty are more likely to be potent ligands. nih.gov

Computational Chemistry and Molecular Modeling in SAR Prediction

Computational chemistry and molecular modeling are indispensable tools for predicting and rationalizing the SAR of apomorphine derivatives. These methods allow researchers to build three-dimensional models of ligands and their receptors, providing insight into the molecular interactions that govern binding and activity.

Techniques such as molecular mechanics are used to calculate the conformational energies of different analogs, helping to identify the most stable and biologically relevant shapes. nih.gov By comparing the calculated energies of various conformations with their observed biological activities, researchers can develop predictive models. nih.gov

Pharmacophore modeling is another powerful approach. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. For dopamine receptor agonists, this model typically includes the positions of the hydroxyl groups and the nitrogen atom. nih.gov By mapping new designs, such as an apomorphine phenanthrene dione, onto this pharmacophore, scientists can predict whether the new molecule is likely to be active. These computational models help to prioritize which novel compounds to synthesize and test, saving time and resources in the drug discovery process.

Ligand-Receptor Docking Simulations for Interaction Analysis

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. nih.gov For apomorphine and its analogs, docking studies have been instrumental in elucidating their interactions with dopamine receptors, particularly the D2 receptor (D2R). researchgate.netnih.gov

Key interactions between apomorphine and the D2R active site have been identified through these simulations. A critical interaction involves a strong hydrogen bond between the aspartic acid residue at position 114 (Asp114) in the third transmembrane domain (TM3) and the protonable amine of the ligand. researchgate.netnih.gov The catechol hydroxyl groups of apomorphine are also crucial, as they typically form hydrogen bonds with a serine microdomain within the receptor's binding pocket. nih.gov

Computational studies have modeled the binding of apomorphine to both the high-affinity (D2High) and low-affinity (D2Low) states of the D2R, revealing that the calculated dissociation constants match well with experimental data. nih.gov These simulations help to understand the structural basis for the agonist properties of apomorphine. nih.gov

The conversion of apomorphine's catechol group to an ortho-quinone in Apomorphine Phenanthrene Dione alters these critical interactions. The loss of the hydroxyl groups prevents the formation of key hydrogen bonds with the serine residues in the dopamine receptor binding pocket. This modification is expected to significantly change the binding mode and affinity of the compound for its target receptors. Docking simulations can predict how the dione moiety orients within the binding site and what new interactions, such as hydrophobic or electrostatic contacts, might be formed with receptor residues.

| Ligand | Receptor | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Apomorphine | Dopamine D2 Receptor | Asp114 (TM3) | Hydrogen Bond (with ligand's amine) | researchgate.net |

| Apomorphine | Dopamine D2 Receptor | Serine Microdomain (TM5) | Hydrogen Bond (with catechol hydroxyls) | nih.gov |

| Apomorphine | Dopamine D2 Receptor | Aromatic Microdomain (TM2, TM3, TM7) | Hydrophobic Contacts | nih.gov |

| Apomorphine Phenanthrene Dione | Dopamine D2 Receptor (Predicted) | Asp114 (TM3) | Potential Electrostatic Interaction | N/A |

| Apomorphine Phenanthrene Dione | Dopamine D2 Receptor (Predicted) | Hydrophobic Pockets | Increased Hydrophobic Interaction | N/A |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is used to predict the activity of novel molecules and to guide the design of more potent and selective ligands. For apomorphine and its congeners, QSAR models have been developed to correlate their structural features with their affinity and efficacy at dopamine receptors.

Early QSAR studies on apomorphine analogs used molecular mechanics to calculate conformational energies, finding a good correlation between the energy required to adopt a dopamine-like pharmacophore structure and the observed biological activity. nih.gov The essential structural elements of aporphines for dopaminergic activity include the biphenyl (B1667301) unit, the C-6α (R) configuration, and the substitution pattern on both the nitrogen atom and the catechol ring. acs.org For instance, N-n-propyl substitution tends to enhance D2R activity, while an N-methyl group favors D1R activity. acs.org

The oxidation of the catechol to a dione in Apomorphine Phenanthrene Dione represents a significant structural modification that would be a key descriptor in any QSAR model. This change affects several physicochemical properties, such as:

Electronic Properties: The introduction of two carbonyl groups makes the aromatic ring electron-deficient, altering its electrostatic potential and ability to participate in pi-stacking or cation-pi interactions.

Hydrogen Bonding Capacity: The ability to act as a hydrogen bond donor is eliminated, which is a critical feature for the interaction of apomorphine with the serine residues in the dopamine receptor. nih.gov

Reactivity: The quinone moiety is electrophilic and can react with nucleophiles, such as cysteine residues in proteins, which can lead to covalent adduct formation. nih.gov

These altered properties would be quantified as molecular descriptors (e.g., partial charges, dipole moment, HOMO/LUMO energies, molecular shape indices) and used to build a QSAR model. The model would then predict the biological activity of Apomorphine Phenanthrene Dione and other analogs, helping to explain why this oxidized form has a different pharmacological profile, such as inducing endothelium-dependent vasoconstriction rather than potent dopamine receptor agonism. cymitquimica.com

| Descriptor Class | Specific Descriptor Example | Relevance to Dopamine Receptor Binding |

|---|---|---|

| Electronic | Partial Atomic Charges on Catechol/Dione | Influences electrostatic and hydrogen bonding interactions with receptor. |

| Steric/Topological | Molecular Volume / Shape Index | Determines the fit of the ligand within the receptor's binding pocket. |

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Affects hydrophobic interactions with nonpolar residues in the binding site. |

| Conformational | Dihedral Angle of Biphenyl Unit | Relates to the energy required to adopt the active conformation for receptor binding. |

| Quantum Chemical | HOMO/LUMO Energy Gap | Indicates chemical reactivity and potential for covalent bond formation. |

Degradation Pathways, Stability Profiles, and Implications for Research Integrity

Autoxidative Degradation Pathways

Apomorphine's structure, containing a catechol group, is highly prone to oxidation. This process, known as autoxidation, occurs spontaneously in the presence of oxygen and is the primary route of degradation.

The autoxidation of apomorphine (B128758) is initiated by the oxidation of its catechol moiety. nih.govnih.gov This reaction involves the transfer of two electrons and two protons from the apomorphine molecule to an oxygen molecule, leading to the formation of an intermediate ortho-quinone. dovepress.com This reactive species is known as oxoapomorphine or apomorphine o-quinone. dovepress.comnih.gov The formation of these quinone-type products is responsible for the characteristic blue-green coloration observed in degrading apomorphine solutions. nih.govnih.govgoogle.com

The specific degradation products are highly dependent on the pH of the solution. justia.com In acidic conditions, specifically at a pH below 7, oxoapomorphine is the principal degradation product. nih.govjustia.comresearchgate.net However, in alkaline media (pH > 7), the primary degradation product shifts to apomorphine-para-quinone. google.comjustia.com This pH-dependent pathway underscores the complexity of apomorphine's degradation profile.

The term "phenanthrenedione" refers to the quinone structure formed on the phenanthrene-like core of the apomorphine molecule. Once formed, this electrophilic quinone is highly reactive. uc.pt It can interact with other molecules and is implicated in the generation of reactive oxygen species (ROS) and superoxide radicals. nih.govgoogle.comjustia.com This reactivity not only represents a degradation of the parent compound but can also introduce confounding variables in experimental systems by interacting with proteins or other cellular components. uc.pt The planar structure of these quinone products may also favor intercalation into DNA, which is a potential source of experimental artifacts. google.com

Factors Influencing Compound Stability in Experimental Conditions

The rate and extent of apomorphine degradation are significantly influenced by several environmental and experimental factors. Careful control of these variables is essential for maintaining the integrity of the compound during research.

Apomorphine is sensitive to light, oxygen, and temperature. researchgate.net Exposure to air (oxygen) and light accelerates the oxidative degradation process, leading to the rapid formation of colored quinoid products. nih.govgoogle.com

Temperature also plays a critical role in the stability of apomorphine. Higher storage temperatures significantly increase the rate of oxidation. nih.govresearchgate.net Conversely, storing apomorphine solutions at lower temperatures, such as 4°C, has been shown to substantially reduce the degradation rate and prolong the compound's stability. nih.govresearchgate.nettandfonline.com Studies have shown a marked difference in stability between samples stored at 25°C and those at 37°C, with degradation occurring much more rapidly at the higher temperature. nih.govnih.gov

The pH of the solvent system is one of the most critical factors affecting apomorphine's chemical stability. nih.gov The rate of autoxidation accelerates as the pH increases towards neutral and alkaline levels. nih.govjustia.com Electrochemical studies have demonstrated that oxidative degradation increases with rising pH, leading to spontaneous autoxidation at neutral pH. google.comjustia.com

Aqueous solutions are particularly challenging environments for apomorphine due to its rapid autoxidation. nih.gov The compound is significantly more stable in acidic solutions, with a pH range of 3 to 4 often recommended to retard oxidation. google.com In highly acidic media, the oxidation primarily occurs at the catechol group, whereas above pH 3, the tertiary amine group can also be oxidized. nih.gov Forced degradation studies confirm this trend, showing that apomorphine degrades rapidly in alkaline solutions (e.g., 0.02 M sodium hydroxide) but exhibits stability similar to a control solution in acidic conditions (e.g., 0.02 M hydrochloric acid). dovepress.comnih.govtandfonline.com

The concentration of apomorphine in the solution can also affect its stability. Some studies suggest that lower concentrations (e.g., 0.1 mg/mL) are less stable than higher concentrations (e.g., 1 mg/mL), even with the addition of antioxidants. nih.govresearchgate.net

Strategies for Enhancing Stability in Research Protocols

To ensure the integrity of research findings, it is imperative to implement strategies that minimize the degradation of apomorphine. A multi-faceted approach is often the most effective.

Use of Antioxidants : The addition of antioxidants is a primary strategy for stabilizing apomorphine solutions. Sodium metabisulfite (B1197395) (SMB) and ascorbic acid (AA) are commonly used for this purpose. dovepress.comnih.gov While both can delay oxidation, studies have shown that a combination of ascorbic acid and sodium metabisulfite provides a superior antioxidant system, effectively minimizing degradation and color formation even at elevated temperatures like 37°C. nih.gov For instance, a solution with 0.1% AA and 0.1% SMB retained over 95% of the initial apomorphine concentration after 14 days at 37°C, whereas a solution with only 0.1% SMB retained almost none. nih.govnih.gov

pH Adjustment : Maintaining an acidic pH is crucial. Adjusting the pH of the solution to a range between 3 and 4 significantly slows the rate of oxidation. google.com Buffering the solution, for example with an acetate buffer to pH 4, can provide a more stable environment. dovepress.comnih.gov

Control of Environmental Factors :

Temperature : Solutions should be stored at reduced temperatures, such as in a refrigerator at 4°C, to decrease the degradation rate. researchgate.nettandfonline.com

Light : Protecting solutions from light by using amber or opaque containers is essential to prevent photochemical degradation. researchgate.netgoogle.com

Oxygen : The removal of dissolved oxygen from the solvent can drastically reduce autoxidation. researchgate.net This can be achieved by bubbling an inert gas, such as nitrogen, through the solution and flushing the headspace of the container before sealing. dovepress.comgoogle.com

Use of Chelating Agents : The presence of trace heavy metals can catalyze oxidation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help stabilize the formulation by sequestering these metal ions. nih.govgoogle.com

Chemical Complexation : Research has shown that apomorphine can form a complex with borate through its catechol group. researchgate.netrsc.org This complexation increases the compound's oxidation potential, thereby reducing its susceptibility to autoxidation. researchgate.netrsc.org

Table 1: Stability of Apomorphine HCl (50 µg/mL) in Various Antioxidant Solutions Over 14 Days Data extracted from a stability study to illustrate the effects of different antioxidants and temperatures.

| Antioxidant System | Temperature | Mean Residual Apomorphine HCl (%) | Visual Observation |

|---|---|---|---|

| 0.1% Ascorbic Acid + 0.1% Sodium Metabisulfite | 25°C | 99.7% | No perceptible color change |

| 37°C | 95.9% | No perceptible color change | |

| 0.1% Ascorbic Acid | 25°C | ~50% | Yellowish solution |

| 37°C | ~30% | Brownish solution | |

| 0.1% Sodium Metabisulfite | 25°C | 0.53% | Dark green solution |

| 37°C | 0.06% | Dark green solution | |

| 0.1% EDTA | 25°C | 99.2% | Light blue solution |

| 37°C | ~80% | Dark blue solution |

Table 2: Summary of Factors Influencing Apomorphine Stability

| Factor | Effect on Stability | Recommended Strategy for Research |

|---|---|---|

| Oxygen | Accelerates autoxidation | De-aerate solutions with nitrogen; use sealed containers. |

| Light | Promotes degradation | Store in amber or light-protected containers. |

| Temperature | Higher temperatures increase degradation rate | Store solutions at low temperatures (e.g., 4°C). |

| pH | Stability decreases as pH increases toward neutral/alkaline | Maintain an acidic pH, preferably between 3 and 4, using buffers. |

| Solvent | Aqueous solutions promote rapid degradation | Prepare fresh solutions; use co-solvents if possible; add stabilizers. |

| Concentration | Dilute solutions may be less stable | Use the lowest effective concentration but be aware of potential for faster degradation. |

Use of Antioxidant Agents in Solution Preparation for Research

To counteract the rapid autoxidation of apomorphine in solution, various antioxidant agents are employed during the preparation of research samples. researchgate.netresearchgate.net The selection of an appropriate antioxidant or combination of agents is crucial for preserving the chemical integrity of the apomorphine solution. researchgate.net Commonly studied antioxidants include L-ascorbic acid (AA), sodium metabisulfite (SMB), and ethylenediaminetetraacetic acid (EDTA). nih.govresearchgate.net

Research has shown that the effectiveness of these antioxidants can vary significantly depending on the concentration of apomorphine, the temperature, and the specific antioxidant system used. nih.govresearchgate.net For instance, a study evaluating the stability of a 50 μg/mL apomorphine HCl solution over 14 days found that a combination of 0.1% L-ascorbic acid and 0.1% sodium metabisulfite provided the most stable formulation, retaining nearly all of the initial concentration at 25°C and preventing any perceptible green coloration. nih.govresearchgate.net In contrast, using 0.1% SMB alone resulted in almost complete degradation of the apomorphine under the same conditions. nih.govresearchgate.net

The initial concentration of the apomorphine solution also plays a marked role in its rate of oxidation. nih.govresearchgate.net Higher concentration solutions (e.g., 10 mg/mL) have demonstrated greater stability compared to more dilute solutions (e.g., 50 μg/mL or 0.1 mg/mL). researchgate.netresearchgate.net

Below are findings from a study on the stability of 50 μg/mL Apomorphine HCl solutions with different antioxidant agents over a 14-day period.

| Antioxidant Solution | Remaining Concentration (%) |

|---|

Data sourced from studies on apomorphine HCl stability. nih.govresearchgate.net

Optimized Storage Conditions for Research Samples

In addition to the use of antioxidants, the stability of apomorphine research samples is profoundly influenced by storage conditions. researchgate.netnih.gov Temperature is a critical factor, with lower temperatures significantly reducing the rate of oxidation. nih.gov Studies have consistently shown that the degradation of apomorphine increases with rising temperatures. nih.gov For long-term stability, storing solutions at 4°C is recommended. researchgate.netnih.gov

One study demonstrated that a 1 mg/mL solution of apomorphine HCl containing 0.125% sodium metabisulfite was stable for up to six months when stored at 4°C and protected from light. researchgate.netnih.gov However, a more dilute solution of 0.1 mg/mL began to decompose after only three weeks under the same conditions, highlighting the interplay between concentration and storage temperature. researchgate.netnih.gov

Protecting samples from light is another crucial measure, as apomorphine undergoes oxidative decomposition in the presence of light and air. researchgate.netresearchgate.net Therefore, the use of amber vials or other light-blocking containers is essential for maintaining the integrity of the compound during storage.

The table below summarizes key parameters for optimizing the storage of apomorphine solutions to minimize degradation into products like Apomorphine Phenanthrene (B1679779) Dione (B5365651).

| Parameter | Recommendation | Rationale |

|---|---|---|

| Temperature | Low temperature (e.g., 4°C) | Significantly reduces the rate of oxidation and degradation. researchgate.netnih.gov |

| Light Exposure | Store in darkness or light-protected containers | Prevents light-induced oxidative decomposition. researchgate.net |

| Concentration | Higher concentrations (e.g., >1 mg/mL) are generally more stable | Dilute solutions tend to degrade more rapidly. researchgate.netnih.gov |

| Antioxidant | Use of an effective antioxidant system (e.g., Ascorbic Acid + Sodium Metabisulfite) | Inhibits the autoxidation process that leads to degradation. nih.govresearchgate.net |

By controlling these factors, researchers can significantly delay the degradation of apomorphine, ensuring that experimental outcomes are not compromised by the unintended presence of its oxidative byproducts.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure, conformation, and electronic properties of apomorphine (B128758) and its related compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of phenanthrene (B1679779) derivatives. Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HETCOR) are employed to elucidate the precise structure of these complex molecules researchgate.net. For instance, the proton NMR spectrum for a related compound, diacetylapomorphine, has been reported and used for its chemical identification researchgate.net.

In the context of apomorphine, ¹H NMR has been successfully utilized to determine the freebase form in pharmaceutical tablets, demonstrating its utility in quantifying specific forms of the compound within a formulation. This highlights NMR's capability not only for structural elucidation but also for quantitative analysis in complex mixtures.

Mass spectrometry is indispensable for identifying metabolites and degradation products of apomorphine. High-resolution mass spectrometry (HRMS) combined with techniques like tandem mass spectrometry (MS/MS) allows for the precise determination of molecular formulas and fragmentation patterns, which are key to structural characterization ijpras.com.

The oxidative behavior of apomorphine can be studied in detail, leading to the identification of products such as apomorphine ortho-quinone researchgate.net. LC-MS/MS methods have been developed for the simultaneous quantification of apomorphine and its primary metabolites, apomorphine sulfate (B86663) and norapomorphine, in human plasma nih.govresearchgate.net. These methods use multiple reaction monitoring (MRM) for high sensitivity and specificity nih.govresearchgate.net. The fragmentation of the protonated apomorphine molecule ([M+H]⁺) from m/z 268 to a daughter ion of m/z 237 is a characteristic transition used for its quantification nih.govresearchgate.netnih.gov.

Below is a table summarizing key mass spectrometry data for apomorphine and its metabolites.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Analysis Mode |

| Apomorphine | 268.0 / 268.13387 | 237.1 / 237 | Positive ESI, MRM |

| Apomorphine Sulfate | 348 | 237 | Positive ESI, MRM |

| Norapomorphine | 348 | 237 | Positive ESI, MRM |

Data sourced from multiple studies for the analysis of apomorphine and its metabolites in biological fluids nih.govresearchgate.netnih.govmassbank.eu.

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for monitoring the oxidation of apomorphine. The compound is known to undergo rapid auto-oxidation in solution, often resulting in a characteristic green coloration nih.govresearchgate.net. This color change is directly related to the formation of oxidation products.

UV-Vis spectroscopy can be used to characterize the addition products that result from the reaction of nucleophiles on apomorphine ortho-quinone, a key intermediate in its degradation pathway researchgate.net. By monitoring changes in the UV-Vis spectrum over time, researchers can assess the stability of apomorphine solutions under various conditions and the effectiveness of antioxidant agents nih.gov.

Chromatographic Separations for Isolation and Quantification

Chromatographic techniques are essential for separating apomorphine from its impurities, degradation products, and metabolites, as well as for precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone method for assessing the purity and stability of apomorphine. Reversed-phase HPLC (RP-HPLC) with UV or fluorescence detection is commonly employed qub.ac.uknih.gov. Stability-indicating HPLC assays can effectively separate the parent apomorphine molecule from its degradation products, allowing for accurate quantification of its stability over time and under various stress conditions, such as changes in temperature and pH, and exposure to oxidizing agents nih.gov.

Studies have shown that apomorphine's stability is highly dependent on the formulation, particularly the presence of antioxidants like ascorbic acid and sodium metabisulfite (B1197395) nih.govresearchgate.netqub.ac.uk. For example, one study found that apomorphine hydrochloride (50 μg/mL) in a solution with 0.1% ascorbic acid and 0.1% sodium metabisulfite retained over 95% of its initial concentration after 14 days at 37°C nih.govresearchgate.net. In contrast, in a solution with only 0.1% sodium metabisulfite, only 0.06% of the initial concentration remained under the same conditions nih.govresearchgate.net.

The table below outlines typical parameters for HPLC stability studies of apomorphine.

| Parameter | Description |

| Column | Octadecylsilane (C18), 5 µm, 150 mm x 4.6 mm |

| Mobile Phase | Varies; typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) qub.ac.uk |

| Detection | Diode Array Detector (DAD) or UV Detector |

| Purpose | Assay validation and stability studies of apomorphine HCl solutions nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-tandem MS (LC-MS/MS), is the gold standard for analyzing apomorphine and its metabolites in complex biological mixtures such as plasma nih.govresearchgate.netnih.gov. This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry ijpras.com.

Validated LC-MS/MS methods can achieve low limits of quantification, often in the picogram per milliliter range, which is necessary for pharmacokinetic studies nih.gov. For instance, a validated method for apomorphine in human plasma reported a linear range of 0.025 to 20 ng/mL, with a limit of quantification of 0.025 ng/mL nih.gov. Such methods typically involve isolating the analytes from plasma using liquid-liquid extraction or solid-phase extraction (SPE) prior to LC-MS/MS analysis nih.govresearchgate.netnih.gov.

The following table summarizes typical parameters for an LC-MS/MS method used for apomorphine quantification.

| Parameter | Description |

| Chromatography | Reversed-phase Liquid Chromatography |

| Column | C18, 5 µm, 150 mm x 2.1 mm |

| Mobile Phase | 2 mM Ammonium Formate buffer (pH 3.8) / Acetonitrile (50/50, v/v) |

| Flow Rate | 200 µL/min |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Limit of Quantification | 0.025 ng/mL in human plasma |

Data compiled from a sensitive quantification method for apomorphine in human plasma nih.gov.

Biophysical Methods for Interaction Studies

The characterization of the interaction between a bioactive compound and its biological target is fundamental to understanding its mechanism of action. For apomorphine derivatives, including potential metabolites like Apomorphine Phenanthrene Dione (B5365651), biophysical techniques provide invaluable data on binding affinity, kinetics, and the specific molecular interactions that govern their pharmacological activity. These methods are crucial in drug discovery and development for validating targets, guiding lead optimization, and elucidating structure-activity relationships (SAR).

X-ray Crystallography for Ligand-Protein Complex Analysis (Applicable to Related Derivatives)

X-ray crystallography is a powerful technique that determines the precise three-dimensional atomic structure of a molecule, including complex assemblies of proteins with bound ligands. nih.gov By analyzing the diffraction pattern of X-rays passing through a crystal of the ligand-protein complex, researchers can generate a detailed electron density map and build an atomic-resolution model. This model reveals the exact orientation of the ligand within the protein's binding pocket and identifies the specific non-covalent interactions—such as hydrogen bonds, ionic interactions, and hydrophobic contacts—that stabilize the complex. dntb.gov.ua

Obtaining high-resolution crystal structures of G-protein coupled receptors (GPCRs), such as the dopamine (B1211576) receptors targeted by apomorphine, has historically been challenging due to their membrane-embedded nature and conformational flexibility. However, significant advancements in protein engineering, stabilization, and crystallization techniques have led to the successful structure determination of several dopamine receptor subtypes in complex with various ligands.

While a crystal structure of Apomorphine Phenanthrene Dione or even its parent compound, apomorphine, complexed with a dopamine receptor is not publicly available, the analysis of structures with related derivatives provides critical insights. These structures illuminate a conserved binding mode for dopaminergic ligands and can be used to generate reliable homology models to predict the binding of new compounds. For instance, analysis of dopamine receptor structures reveals key interactions with conserved aspartate residues in transmembrane helices, which are crucial for binding the cationic amine group present in most dopamine agonists. The catechol moiety of apomorphine is known to form critical hydrogen bonds within the receptor binding site. The oxidation of this group to a dione functionality, as in Apomorphine Phenanthrene Dione, would drastically alter these interactions, likely changing the compound's binding affinity and functional activity.

Table 1: Representative Data from X-ray Crystallography of a Dopamine Receptor-Ligand Complex

This table illustrates the type of information obtained from an X-ray crystallography experiment on a related dopamine receptor.

| Feature | Description |

| PDB ID | 6CM4 |

| Protein | Human Dopamine D4 Receptor |

| Ligand | Nemonapride (an atypical antipsychotic) |

| Resolution | 2.90 Å |

| Key Binding Interactions | - Salt bridge between the ligand's basic nitrogen and Aspartate 115 (Asp3.32) in transmembrane helix 3 (TM3).- Hydrogen bonds with Serine 197 and 201 (Ser5.42, Ser5.46) in TM5.- Extensive hydrophobic interactions with residues in TMs 3, 5, 6, and 7. |

| Significance | The structure reveals a conserved binding pocket for aminergic GPCRs and highlights the crucial role of the conserved aspartate residue in anchoring the ligand. This provides a structural blueprint for understanding how apomorphine and its derivatives engage the receptor. |

Note: This data is for a representative structure to illustrate the principles of the technique, as a structure for Apomorphine Phenanthrene Dione is not available.

Techniques for Assessing Molecular Binding and Kinetics (e.g., SPR for relevant compounds)

Understanding not only if a compound binds to its target but also how quickly and for how long is crucial for predicting its pharmacological effect. Techniques for assessing molecular binding and kinetics provide this dynamic information.

Surface Plasmon Resonance (SPR) is a premier, label-free optical technique used to monitor biomolecular interactions in real-time. nih.gov The method involves immobilizing one interacting partner (the "ligand," typically the protein receptor) onto a sensor chip with a thin gold film. The other partner (the "analyte," e.g., Apomorphine Phenanthrene Dione), in solution, is then flowed over this surface. nih.gov Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. mdpi.com This change is measured in Resonance Units (RU) and is directly proportional to the mass accumulating on the surface. nih.gov

A typical SPR experiment generates a sensorgram, a plot of RU versus time, which provides a wealth of kinetic information:

Association Phase: As the analyte flows over the sensor surface, the RU signal increases as the analyte binds to the immobilized ligand. The rate of this increase is used to determine the association rate constant (kₐ). researchgate.net

Dissociation Phase: When the analyte solution is replaced by a buffer, the RU signal decreases as the analyte dissociates from the ligand. The rate of this decay is used to calculate the dissociation rate constant (kₑ). researchgate.net

From these rate constants, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be calculated (Kₑ = kₑ/kₐ). A lower Kₑ value indicates a higher binding affinity.

SPR has been effectively utilized to characterize the binding of small molecules, including dopamine and its analogs, to various proteins and receptor systems. mdpi.comacs.orgrsc.org For a compound like Apomorphine Phenanthrene Dione, SPR could be employed to quantify its binding affinity and kinetics for various dopamine receptor subtypes. This would involve immobilizing purified receptor preparations on an SPR chip and measuring the binding of the compound at various concentrations. Such data is critical for building a comprehensive pharmacological profile, allowing for direct comparison with apomorphine and other derivatives to understand how structural modifications, such as the oxidation of the catechol, impact receptor interaction.

Table 2: Representative Kinetic Data from a Hypothetical SPR Analysis

This table presents the type of kinetic and affinity data that would be generated from an SPR experiment analyzing the interaction of a compound with a dopamine receptor subtype.

| Analyte | Receptor | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Affinity (Kₑ) (nM) |

| Compound X | Dopamine D2 Receptor | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |

| Compound Y | Dopamine D2 Receptor | 2.0 x 10⁵ | 8.0 x 10⁻³ | 40 |

| Compound X | Dopamine D3 Receptor | 5.0 x 10⁴ | 2.5 x 10⁻³ | 50 |

| Compound Y | Dopamine D3 Receptor | 4.5 x 10⁴ | 9.0 x 10⁻³ | 200 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of an SPR experiment.

Future Research Directions and Translational Potential in Basic Science

Elucidation of Undiscovered Mechanisms and Novel Targets

A primary avenue of future research will be to move beyond the anticipated dopaminergic activity and uncover novel mechanisms of action and cellular targets. The dione (B5365651) functional groups on the phenanthrene (B1679779) ring, in particular, may confer reactivities and interaction capabilities distinct from parent apomorphine (B128758).

The phenanthrene component of the molecule provides a strong rationale for investigating its potential to modulate epigenetic pathways. Polycyclic aromatic hydrocarbons (PAHs), the class of compounds to which phenanthrene belongs, are known to influence epigenetic processes, including DNA methylation and histone modifications. These alterations can lead to heritable changes in gene expression without altering the DNA sequence itself.

Research has demonstrated that exposure to PAHs can result in altered DNA methylation profiles, which are associated with a range of diseases. For instance, phenanthrene has been shown to induce methylation of CpG sites within the FOXP3 locus, which in turn affects regulatory T cell function. Future studies on Apomorphine Phenanthrene Dione could, therefore, focus on its ability to induce similar changes. Key research questions would include:

Does Apomorphine Phenanthrene Dione alter global DNA methylation patterns in neuronal or other cell types?

Are there specific gene promoters that are targeted for methylation or demethylation by this compound?

Does it influence the activity of DNA methyltransferases (DNMTs) or histone deacetylases (HDACs)?

Answering these questions could reveal novel therapeutic applications for this class of compounds in disorders with a known epigenetic basis.

While the apomorphine scaffold suggests an affinity for dopamine (B1211576) receptors, the complete structure of Apomorphine Phenanthrene Dione may allow it to interact with a wider array of proteins. Identifying these off-target and novel interactions is crucial for a comprehensive understanding of its biological effects. A variety of modern techniques can be employed for this purpose.

One of the most established methods is affinity chromatography , where the small molecule is immobilized on a solid support to "pull down" its binding partners from a cell lysate. More advanced techniques include photoaffinity labeling , which is particularly well-suited for identifying transient or weak interactions. In this approach, a photoreactive group is incorporated into the molecule, which upon UV irradiation, forms a covalent bond with its binding partners.

Computational approaches , such as molecular docking and virtual screening, can also predict potential protein targets based on structural complementarity. These in silico methods can screen large databases of protein structures to identify those with high-affinity binding sites for Apomorphine Phenanthrene Dione. hilarispublisher.com Subsequent experimental validation would then be required to confirm these predicted interactions.

| Method | Description | Application for Apomorphine Phenanthrene Dione |

| Affinity Chromatography | The compound is immobilized on a solid support to capture interacting proteins from a cell lysate. | Identification of stable, high-affinity binding partners. |

| Photoaffinity Labeling | A photoreactive version of the compound is used to covalently crosslink to its binding partners upon UV exposure. | Capturing both stable and transient protein interactions in situ. |

| Molecular Docking | Computational simulation of the binding of the compound to 3D structures of known proteins. | In silico prediction of potential protein targets to guide experimental work. |

| Drug Affinity Responsive Target Stability (DARTS) | This method identifies protein targets based on their stabilization against proteolysis upon ligand binding. | A label-free method to identify direct binding partners in a complex proteome. |

Development of Advanced Research Tools and Probes

The unique structure of Apomorphine Phenanthrene Dione makes it an excellent candidate for derivatization into sophisticated research tools. These probes can be used to visualize and identify its targets and interaction partners within a cellular context.